molecular formula C12H21NO B1258579 2,4-Dodecadienamide

2,4-Dodecadienamide

Cat. No. B1258579
M. Wt: 195.3 g/mol
InChI Key: ZJDVIVOFURPUPP-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dodecadienamide is an enol ether and an enone. It has a role as a metabolite.

Scientific Research Applications

1. Herbicide Toxicity and Environmental Impact

2,4-Dodecadienamide, related to 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily used as a herbicide. Studies have focused on its environmental impact, specifically in aquatic ecosystems. Research in this field has advanced, particularly in the areas of toxicology and mutagenicity. The studies have emphasized the importance of understanding occupational risks, resistance to herbicides, and effects on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Chemical and Structural Analysis

The chemical structure and properties of compounds related to 2,4-Dodecadienamide, like those found in Asiasarum heterotropoides, have been a subject of study. These investigations include spectroscopic investigation and chemical transformation studies to determine the structure of similar amides (Yasuda, Takeya, & Itokawa, 1981).

3. Insecticidal Activities

Research has also been conducted on the insecticidal activities of Piperaceae amides and their synthetic analogues, which are structurally related to 2,4-Dodecadienamide. These studies have explored the structure-insecticidal activity relationships and found certain amides to be potent against various insects (Miyakado, Nakayama, Inoue, Hatakoshi, & Ohno, 1985).

4. Hydrolytic Stability and Genetic Information Storage

Research on hydrolytic stability has highlighted the significance of 2,4-Dodecadienamide and similar compounds in understanding the storage of genetic information. Studies have compared the hydrolysis rates of oligomers with different linkages, contributing to the knowledge of RNA and DNA stability (Usher & McHale, 1976).

5. Photocatalytic Properties

Studies on the photocatalytic properties of single-crystalline Ag3PO4 sub-microcrystals have included investigations into the effects of crystal shape and facet effects, which are relevant to the study of 2,4-Dodecadienamide and its analogues. These studies aid in understanding the photocatalytic degradation of organic contaminants (Bi, Ouyang, Umezawa, Cao, & Ye, 2011).

properties

Product Name

2,4-Dodecadienamide

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

(2E,4E)-dodeca-2,4-dienamide

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H2,13,14)/b9-8+,11-10+

InChI Key

ZJDVIVOFURPUPP-BNFZFUHLSA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)N

Canonical SMILES

CCCCCCCC=CC=CC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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